molecular formula C11H12N2O2 B13486458 2-Methyl-2-(3-methyl-2-nitrophenyl)propanenitrile

2-Methyl-2-(3-methyl-2-nitrophenyl)propanenitrile

Cat. No.: B13486458
M. Wt: 204.22 g/mol
InChI Key: QWWDSWQLWSLSDL-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methyl-2-nitrophenyl)propanenitrile: is an organic compound with the molecular formula C11H12N2O2 It is a nitrile derivative characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(3-methyl-2-nitrophenyl)propanenitrile typically involves the nitration of a suitable precursor followed by a series of chemical transformations. One common method includes:

    Nitration: The starting material, 3-methylacetophenone, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the methyl group.

    Cyanation: The resulting 2-nitro-3-methylacetophenone is then subjected to a cyanation reaction using a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst to form the nitrile group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 2-Methyl-2-(3-methyl-2-nitrophenyl)propanenitrile can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or metal hydrides such as lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group to form amides or esters, respectively.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Ammonia (NH3) or primary amines for amide formation, alcohols for ester formation.

Major Products:

    Reduction: 2-Methyl-2-(3-methyl-2-aminophenyl)propanenitrile.

    Substitution: 2-Methyl-2-(3-methyl-2-amidophenyl)propanenitrile or 2-Methyl-2-(3-methyl-2-esterphenyl)propanenitrile.

Scientific Research Applications

Chemistry: 2-Methyl-2-(3-methyl-2-nitrophenyl)propanenitrile is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitrile groups. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity and mechanism of action can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, dyes, and pigments. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methyl-2-nitrophenyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitrile group can also participate in covalent bonding with nucleophilic sites in proteins, affecting their function and activity.

Comparison with Similar Compounds

  • 2-Methyl-2-(2-nitrophenyl)propanenitrile
  • 2-Methyl-2-(4-nitrophenyl)propanenitrile
  • 2-Methyl-2-(3-nitrophenyl)propanenitrile

Comparison: Compared to its analogs, 2-Methyl-2-(3-methyl-2-nitrophenyl)propanenitrile is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring. This unique arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-methyl-2-(3-methyl-2-nitrophenyl)propanenitrile

InChI

InChI=1S/C11H12N2O2/c1-8-5-4-6-9(10(8)13(14)15)11(2,3)7-12/h4-6H,1-3H3

InChI Key

QWWDSWQLWSLSDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C#N)[N+](=O)[O-]

Origin of Product

United States

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